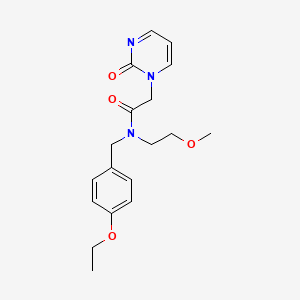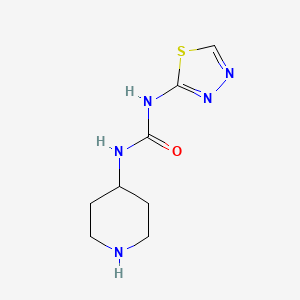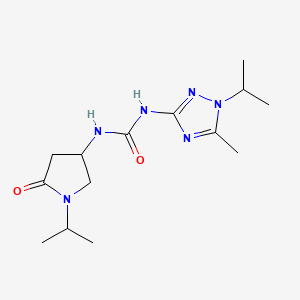
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. MPP is of particular interest due to its unique chemical structure, which makes it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves its binding to dopamine receptors in the brain. Specifically, it has been shown to have a high affinity for the D2 dopamine receptor subtype, which is involved in the regulation of movement and mood. By binding to these receptors, 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide can modulate the activity of dopamine in the brain and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its binding to dopamine receptors in the brain, it has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects can lead to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation is its potential for toxicity, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide. One area of interest is in the development of new drugs that can target dopamine receptors in the brain. Another potential direction is in the study of the biochemical and physiological effects of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to better understand the potential toxicity of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide and to develop methods for minimizing this toxicity in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves a multi-step process that requires specialized equipment and expertise. One common method involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a catalyst to form 3-(4-methylphenyl)-3-phenylpropanal. This intermediate is then reacted with 2-pyridineethanamine in the presence of a reducing agent to form 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide.
Applications De Recherche Scientifique
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a high affinity for dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes it a promising candidate for the development of new drugs that can target these receptors and potentially alleviate symptoms of neurological disorders.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-10-12-20(13-11-18)22(19-7-3-2-4-8-19)17-23(26)25-16-14-21-9-5-6-15-24-21/h2-13,15,22H,14,16-17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWBLFSLYLLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B5901452.png)
![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)

![2-(2-aminopyrimidin-5-yl)-8-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5901515.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)
